Methyl 6-(benzylthio)-4-methylnicotinate
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Overview
Description
Methyl6-(benzylthio)-4-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzylthio group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(benzylthio)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzylthiol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of Methyl6-(benzylthio)-4-methylnicotinate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(benzylthio)-4-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl6-(benzylthio)-4-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl6-(benzylthio)-4-methylnicotinate involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nicotinate moiety can interact with nicotinic receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl6-(benzylthio)-2-methylnicotinate
- Methyl6-(benzylthio)-3-methylnicotinate
- Methyl6-(benzylthio)-5-methylnicotinate
Uniqueness
Methyl6-(benzylthio)-4-methylnicotinate is unique due to the specific position of the benzylthio group on the nicotinate ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
Methyl 6-(benzylthio)-4-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This article explores its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its unique molecular structure, which includes a methyl group, a benzylthio group, and a nicotinic acid derivative. Its molecular formula is C15H16N2O2S, with a molecular weight of approximately 290.36 g/mol. The synthesis typically involves condensation reactions between 4-methylthio-benzylcyanide and methyl 6-methylnicotinate in the presence of bases such as sodium methoxide or potassium tert-butoxide, conducted in hydrocarbon solvents at elevated temperatures.
COX-2 Inhibition
This compound exhibits notable inhibitory activity against COX-2, an enzyme implicated in inflammatory processes. This selective inhibition is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Studies indicate that modifications to the benzylthio group can enhance both selectivity and potency against COX-2.
Anti-Cancer and Neuroprotective Effects
Research has suggested that compounds similar to this compound can modulate various biological pathways relevant to cancer and neuroprotection. For instance, certain derivatives have shown promise in inhibiting tumor growth and promoting neuronal survival under stress conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with other nicotinic acid derivatives regarding their structural features and unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl Nicotinate | Simple ester of nicotinic acid | Primarily used for flavoring and fragrance |
Methyl 6-methylnicotinate | Contains an additional methyl group | Exhibits different biological activities |
Methyl 4-chloro-6-methylnicotinate | Chlorine substitution at the para position | Potentially altered pharmacokinetics |
Methyl 6-mercapto-4-methylnicotinate | Mercapto group instead of benzylthio | Different reactivity profile |
This comparison highlights the unique combination of the benzylthio group with the nicotinic acid framework in this compound, particularly regarding its selectivity as a COX-2 inhibitor.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits COX-2 activity in cellular models, suggesting its potential utility in treating inflammatory diseases.
- Animal Models : In vivo studies have shown that administration of this compound reduces inflammation and pain in rodent models, further supporting its role as an anti-inflammatory agent.
- Structure-Activity Relationship (SAR) Analysis : Research focusing on SAR has identified key modifications that enhance the compound's biological activity, indicating pathways for future drug development .
Properties
Molecular Formula |
C15H15NO2S |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
methyl 6-benzylsulfanyl-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2S/c1-11-8-14(16-9-13(11)15(17)18-2)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
VRBYHSJKIVWLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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